(2S,3S)-2,3-双(苯甲酰氧甲基)环丁酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclobutane derivatives, including compounds structurally related to (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone, involves several steps, often starting from simpler cyclobutanone or cyclobutene precursors. Metal π-complexes with strained anellated arenes and reactions involving cyclobutanone with aldehydes under catalytic conditions are examples of methods used to construct complex cyclobutane-based structures (Lee-Ruff & Ramnauth, 1998), (Yu et al., 2014).

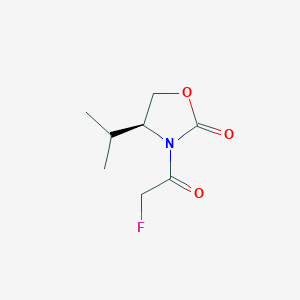

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by their four-membered ring, which can exhibit significant strain and influence the compound's reactivity and physical properties. X-ray diffraction studies and spectroscopic methods, including NMR, are commonly used to elucidate the molecular structure and confirm the configuration of such molecules (Balbach, Alt, & Ziegler, 1982).

Chemical Reactions and Properties

Cyclobutane derivatives participate in a variety of chemical reactions, including ring-opening, functionalization, and cycloaddition reactions. Their strained ring structure makes them reactive towards nucleophiles and electrophiles, allowing for diverse transformations. The reactivity can be further modified by substituents on the cyclobutane ring, as demonstrated in studies involving halogenation, hydrogenation, and rearrangement reactions (Honjo et al., 1989).

科学研究应用

抗炎应用

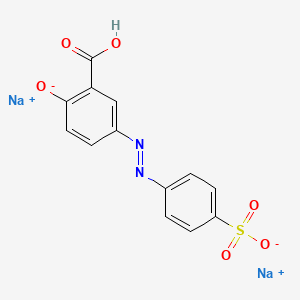

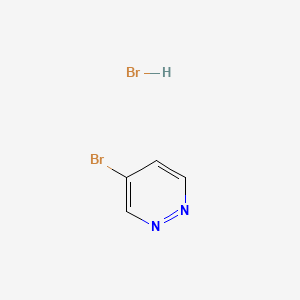

这些化合物在体外 COX 1/2 测定中显示出良好的结果 {svg_1} {svg_2}. COX 1/2 是已知在炎症中起关键作用的酶,抑制这些酶可以帮助减轻炎症。

镇痛应用

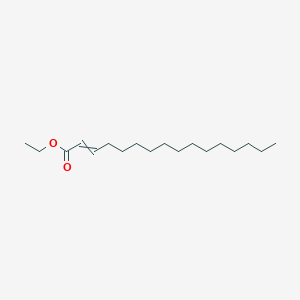

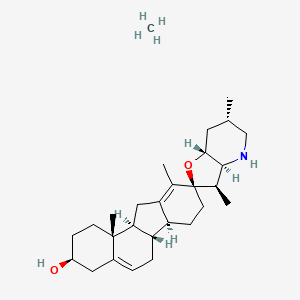

研究还表明该化合物具有潜在的镇痛(止痛)作用 {svg_3} {svg_4}. 虽然确切的机制尚未确定,但镇痛作用可能与抗炎特性有关,因为炎症通常会导致疼痛。

抗氧化应用

在测定中发现这些化合物具有抗氧化特性 {svg_5} {svg_6}. 抗氧化剂是可以预防或减缓自由基对细胞造成的损伤的物质,自由基是不稳定分子,机体在对环境和其他压力的反应中会产生自由基。

药物合成中的潜在用途

研究涉及一系列新型 (2S,3S)-2-(4-异丙基苄基)-2-甲基-4-硝基-3-苯基丁醛及其相应的羧酸类似物的合成 {svg_7} {svg_8}. 这表明在合成新药方面有潜在应用,特别是针对炎症、疼痛和氧化应激的药物。

未来方向

作用机制

The compound contains a cyclobutane ring, which is a cyclic compound with four carbon atoms. Cyclobutane and its derivatives are known to be involved in various chemical reactions, including additions involving cyclic intermediates . The benzoyloxymethyl groups might also influence the reactivity and stability of the compound.

Environmental factors such as temperature, pH, and the presence of other molecules can influence the stability and reactivity of the compound. For example, certain reactions might only occur under specific conditions or in the presence of specific catalysts .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone involves the protection of cyclobutanone followed by the addition of benzoyloxymethyl groups to the protected cyclobutanone.", "Starting Materials": [ "Cyclobutanone", "Benzoyl chloride", "Methanol", "Sodium hydroxide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether" ], "Reaction": [ "Cyclobutanone is protected with methanol and sodium hydroxide to form the corresponding ketal.", "The ketal is then reacted with benzoyl chloride in the presence of acetic acid to form the benzoyloxymethyl protected cyclobutanone.", "The benzoyloxymethyl protected cyclobutanone is then deprotected with hydrochloric acid to remove the ketal protecting group.", "The resulting cyclobutanone is then reacted with benzoyl chloride and sodium bicarbonate in diethyl ether to form the final product, (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone." ] } | |

CAS 编号 |

132294-16-7 |

分子式 |

C₂₀H₁₈O₅ |

分子量 |

338.35 |

同义词 |

(2S-trans)-2,3-Bis[(benzoyloxy)methyl]cyclobutanone; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)